MK-1775 - 955365-80-7

MK-1775

Catalog Number: EVT-287651
CAS Number: 955365-80-7
Molecular Formula: C27H32N8O2
Molecular Weight: 500.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[6-(2-hydroxypropan-2-yl)-2-pyridinyl]-6-[4-(4-methyl-1-piperazinyl)anilino]-2-prop-2-enyl-3-pyrazolo[3,4-d]pyrimidinone is a member of piperazines.
MK-1775 has been used in trials studying the treatment of LYMPHOMA, Neoplasms, Ovarian Cancer, Tongue Carcinoma, and Adult Glioblastoma, among others.
Adavosertib is a small molecule inhibitor of the tyrosine kinase WEE1 with potential antineoplastic sensitizing activity. Adavosertib selectively targets and inhibits WEE1, a tyrosine kinase that phosphorylates cyclin-dependent kinase 1 (CDK1, CDC2) to inactivate the CDC2/cyclin B complex. Inhibition of WEE1 activity prevents the phosphorylation of CDC2 and impairs the G2 DNA damage checkpoint. This may lead to apoptosis upon treatment with DNA damaging chemotherapeutic agents. Unlike normal cells, most p53 deficient or mutated human cancers lack the G1 checkpoint as p53 is the key regulator of the G1 checkpoint and these cells rely on the G2 checkpoint for DNA repair to damaged cells. Annulment of the G2 checkpoint may therefore make p53 deficient tumor cells more vulnerable to antineoplastic agents and enhance their cytotoxic effect.
Source and Classification

MK-1775 was developed by Merck & Co. and is currently under investigation for its potential therapeutic applications in oncology. It is classified as a Wee1 kinase inhibitor and has shown promise in enhancing the efficacy of DNA-damaging agents in various cancer types, particularly those with p53 mutations .

Synthesis Analysis

The synthesis of MK-1775 involves multiple steps typical for small-molecule drug development. While specific proprietary methods may not be publicly disclosed, general synthetic strategies for similar compounds often include:

  1. Starting Materials: The synthesis typically begins with commercially available aromatic compounds.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form the core structure.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purities but are often proprietary.

Molecular Structure Analysis

MK-1775 has a well-defined molecular structure characterized by its ability to mimic ATP, allowing it to bind effectively to the active site of Wee1 kinase. The chemical formula is C16H18N4O3C_{16}H_{18}N_{4}O_{3} with a molecular weight of approximately 302.34 g/mol.

Structural Features

  • Aromatic Rings: Contributes to hydrophobic interactions with the kinase.
  • Amine Groups: Facilitate hydrogen bonding with the enzyme.
  • Carbonyl Groups: Essential for mimicking ATP's structure.

The three-dimensional conformation of MK-1775 allows it to fit into the ATP-binding pocket of Wee1, inhibiting its activity effectively .

Chemical Reactions Analysis

MK-1775 primarily engages in competitive inhibition of Wee1 kinase activity. This inhibition leads to several downstream effects:

  1. Inhibition of Phosphorylation: MK-1775 inhibits the phosphorylation of cyclin-dependent kinase 1 at Tyr15, leading to unscheduled entry into mitosis.
  2. Induction of DNA Damage: By abrogating the G2/M checkpoint, MK-1775 promotes DNA double-strand breaks in S-phase cells, activating apoptotic pathways .

Reaction Conditions

In vitro assays typically involve:

  • Concentrations ranging from 30 nM to 300 nM.
  • Reaction times varying from 30 minutes to several hours depending on the assay design.
Mechanism of Action

MK-1775 functions by inhibiting Wee1 kinase, which negatively regulates cell cycle progression by phosphorylating cyclin-dependent kinase 1 at Tyr15. This phosphorylation prevents premature entry into mitosis. By blocking this action, MK-1775 allows cells with damaged DNA to enter mitosis without proper repair, leading to apoptosis.

Key Mechanistic Insights

  • Cell Cycle Arrest: Inhibition of Wee1 results in decreased G2/M phase arrest.
  • Apoptosis Induction: Cells treated with MK-1775 exhibit increased levels of γ-H2AX and cleaved PARP1, markers indicative of DNA damage and apoptosis .
Physical and Chemical Properties Analysis

MK-1775 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) (>10 mM).
  • Stability: Stable under standard laboratory conditions; stock solutions can be stored at -20 °C for extended periods.

Additional Properties

  • pH Stability: The compound maintains stability across a range of pH levels commonly encountered in biological systems.

These properties make MK-1775 suitable for various experimental applications in vitro and in vivo.

Applications

MK-1775 has been extensively studied for its potential applications in cancer therapy:

  1. Chemosensitization: Enhances the efficacy of DNA-damaging chemotherapeutics like gemcitabine and cisplatin by overcoming G2/M checkpoint control .
  2. Monotherapy Potential: Demonstrated cytotoxic effects across various tumor cell lines independent of other treatments .
  3. Clinical Trials: Currently being evaluated in clinical settings for its effectiveness against different cancers, particularly those characterized by p53 mutations or deficiencies.

Future Directions

Research continues to explore combination therapies involving MK-1775 with other chemotherapeutic agents and its role in personalized medicine based on tumor genetics.

Introduction: Rationale for Targeting Wee1 Kinase in Oncology

Role of Wee1 in Cell Cycle Regulation and DNA Damage Response

Wee1 orchestrates the G₂/M checkpoint by modulating CDK1 activity through inhibitory phosphorylation. Upon DNA damage, sensors like ATR and ATM activate effector kinases (CHK1/CHK2), which stabilize Wee1 and inhibit CDC25 phosphatases. This dual action maintains CDK1-Tyr15 phosphorylation, enforcing cell cycle arrest. Cancer cells exploit this pathway to evade apoptosis after genotoxic stress from chemotherapy or radiation. Critically, Wee1 also regulates replication origin firing during S-phase; its inhibition induces unscheduled origin licensing, leading to replication fork collapse and DNA double-strand breaks (DSBs). The accumulation of DSBs triggers mitotic catastrophe—a lethal consequence of premature mitotic entry with unrepaired DNA [3] [6] [9].

Table 1: Key Substrates and Functional Consequences of Wee1 Activity

SubstratePhosphorylation SiteBiological ConsequenceTherapeutic Implication
CDK1 (CDC2)Tyr15Inactivation of CDK1-cyclin B complexG₂/M arrest maintenance
CDK2Tyr15S-phase checkpoint enforcementReplication fork stabilization
PKMYT1-Compensation for Wee1 lossPotential resistance mechanism
Histone H2AXSer139 (γH2AX)Marker of DNA damagePharmacodynamic indicator for Wee1 inhibition

p53-Deficiency as a Therapeutic Vulnerability in Solid Tumors

The tumor suppressor p53 governs the G₁/S checkpoint, enabling DNA repair before replication. In p53-mutant tumors (∼50% of all cancers), G₁ checkpoint loss shifts dependence to the G₂/M checkpoint for DNA repair. This creates a therapeutic window: Wee1 inhibition in p53-deficient cells forces premature mitosis with unrepaired DNA, causing mitotic catastrophe. Preclinical studies confirm that p53-deficient pancreatic, ovarian, and sarcoma cells exhibit heightened sensitivity to MK-1775. For example, p53-mutant sarcoma cell lines showed apoptotic cell death after MK-1775 treatment, while p53-wild-type cells sustained G₂ arrest [1] [5] [8]. However, recent evidence complicates this paradigm. In oral tongue squamous cell carcinoma (OTSCC), MK-1775 radiosensitized tumors regardless of TP53 status, suggesting alternative mechanisms like replication stress override p53 functionality. This indicates that p53 deficiency, while predictive, is not an absolute prerequisite for MK-1775 efficacy [8].

Table 2: Impact of p53 Status on MK-1775 Response in Solid Tumors

Tumor Typep53 StatusMK-1775 EffectProposed Mechanism
Pancreatic adenocarcinomaDeficientSynergy with gemcitabine; tumor regressionsAbrogation of G₂ arrest; mitotic catastrophe
Pancreatic adenocarcinomaWild-typeMinimal single-agent activityFunctional G₁ checkpoint redundancy
SarcomaMutant/deficientApoptosis inductionCDC2 activation; pH3 elevation
OTSCCMutant or wild-typeRadiosensitizationDNA damage accumulation; lethal mitosis

Preclinical Justification for Wee1 Inhibition in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDA) presents a compelling setting for Wee1 targeting due to its frequent p53 mutations (∼70%) and desmoplastic microenvironment, which impedes drug delivery. In patient-derived xenografts (PDXs) with p53 loss:

  • Single-agent MK-1775 reduced CDC2-Tyr15 phosphorylation but showed minimal tumor regression (T/C ratio: 69%), confirming that monotherapy efficacy is limited [5].
  • Combination with gemcitabine (100 mg/kg) enhanced tumor regression by 4.01-fold compared to gemcitabine alone. This synergy resulted from MK-1775 abrogating gemcitabine-induced G₂ arrest, evidenced by decreased p-CDC2 (Tyr15) and increased phospho-histone H3 (pH3), a mitotic marker [5].
  • Pharmacodynamic synergy was observed: combination therapy elevated γH2AX (DSB marker) and cleaved PARP, confirming enhanced DNA damage and apoptosis [5] [9].

Beyond chemotherapy combinations, MK-1775 synergizes with epigenetic modifiers like the HDAC inhibitor panobinostat. Panobinostat downregulates CHK1—a kinase that phosphorylates CDC25, reinforcing CDC2-Tyr15 phosphorylation. In pancreatic cancer models, co-treatment with MK-1775 and panobinostat:

  • Induced synergistic cytotoxicity (CI <0.7 across six cell lines)
  • Suppressed CHK1 and amplified DNA damage (γH2AX elevation)
  • Achieved tumor growth inhibition in vivo superior to either agent alone [9].

Table 3: MK-1775 Combination Efficacy in Pancreatic Cancer Models

Combination TherapyModel SystemKey OutcomesMechanistic Insights
MK-1775 + Gemcitabinep53-deficient PDXs4.01-fold regression vs. gemcitabine; delayed tumor regrowth↓p-CDC2 (Tyr15); ↑pH3; ↑γH2AX
MK-1775 + PanobinostatBxPC-3 xenograftsCooperative tumor suppressionCHK1 downregulation; CDK hyperactivation
MK-1775 + RadiationOTSCC cell linesEnhanced apoptosis irrespective of p53Premature mitotic entry; replication stress

These findings underscore MK-1775’s role as a chemo- and radio-sensitizer in aggressive malignancies. The convergence on CDC2 activation and mitotic catastrophe provides a unified mechanistic framework for its combinatorial efficacy.

Properties

CAS Number

955365-80-7

Product Name

MK-1775

IUPAC Name

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one

Molecular Formula

C27H32N8O2

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31)

InChI Key

BKWJAKQVGHWELA-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-allyl-1-(6-(2-hydroxy-2-propanyl)-2-pyridinyl)-6-((4-(4-methyl-1-piperazinyl)phenyl)amino)-1,2-dihydro-3H-pyrazolo(3,4-d)pyrimidin-3-one
3H-pyrazolo(3,4-D)pyrimidin-3-one, 1,2-dihydro-1-(6-(1-hydroxy-1-methylethyl)-2-pyridinyl)-6-((4-(4-methyl-1-piperazinyl)phenyl)amino)-2-(2-propen-1-yl)-
adavosertib
AZD 1775
AZD-1775
AZD1775
MK 1775
MK-1775
MK1775

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.